molecular formula C12H10O B1599637 2-Naphthaleneacetaldehyde CAS No. 70080-13-6

2-Naphthaleneacetaldehyde

Cat. No. B1599637
CAS RN: 70080-13-6
M. Wt: 170.21 g/mol
InChI Key: ZONWDLKOOMKAKI-UHFFFAOYSA-N
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Description

2-Naphthaleneacetaldehyde , also known as 2-(6-Methoxynaphthalen-2-yl)propanal , is a chemical compound with the molecular formula C14H14O2 . It belongs to the class of aldehydes and is derived from naphthalene. The compound exhibits interesting properties and has been studied for various applications .


Synthesis Analysis

The synthesis of 2-Naphthaleneacetaldehyde involves the reaction of naphthalene with an appropriate aldehyde source. While there are several synthetic routes, one common method is the Vilsmeier–Haack reaction, where naphthalene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the aldehyde product .

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of Schiff Base and Copper Complexes : Luo et al. (2020) describe an experiment where 2-hydroxy-1-naphthalene formaldehyde o-phenylenediamine Schiff base and its copper(II) complex are synthesized. This complex is characterized using FTIR and 1H NMR, providing insights into organometallic coordination compound synthesis and analysis (Luo et al., 2020).

  • Development of Sensors : Das and Goswami (2017) discuss the use of 2-Hydroxy-1-naphthaldehyde, a derivative of 2-Naphthaleneacetaldehyde, as a building block for various fluorescent chemosensors. These sensors are used for detecting various cations and anions, demonstrating its utility in molecular recognition and supramolecular chemistry (Das & Goswami, 2017).

  • Preparation of Aldehydes and Ketones : Furukawa et al. (1994) report a process where Naphthalene-1,8-dithiol reacts with aldehydes, including 2-Naphthaleneacetaldehyde, to produce various aldehydes and ketones. This reaction is significant for generating useful organic compounds in chemistry (Furukawa et al., 1994).

  • Synthesis of Fluorescent Probes : Xu et al. (2016) developed a simple naphthalene-based fluorescent probe for detecting formaldehyde, demonstrating the potential of 2-Naphthaleneacetaldehyde derivatives in analytical chemistry and bio-imaging (Xu et al., 2016).

Materials Science

  • Organotin Compounds for OLEDs : García-López et al. (2014) synthesized organotin compounds derived from Schiff bases of 2-hydroxynaphthaldehyde, a related compound. These were explored for use in organic light-emitting diodes (OLEDs), indicating potential applications in materials science and electronics (García-López et al., 2014).

  • Production of Metal Oxide Nanoparticles : Xaba et al. (2016) explored the use of bis(2-hydroxy-1-naphthalenehydrato) metal complexes, related to 2-Naphthaleneacetaldehyde, for producing zinc oxide and cadmium oxide nanoparticles. These materials have wide applications in catalysis, sensors, and other technological fields (Xaba et al., 2016).

Biological Applications

  • Antiprotozoal Activity : Ganapaty et al. (2006) identified that derivatives of 2-Naphthaldehyde, including 2-Naphthaleneacetaldehyde, have antiprotozoal activity. This discovery is significant for the development of new treatments for protozoan infections (Ganapaty et al., 2006).

properties

IUPAC Name

2-naphthalen-2-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONWDLKOOMKAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447592
Record name 2-Naphthaleneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthaleneacetaldehyde

CAS RN

70080-13-6
Record name 2-Naphthaleneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In an amount of 515.8 mg of 2-naphthaleneethanol was added with 30 ml of methylene chloride and dissolved therein, added with 6.3 ml of dimethyl sulfoxide, 2.5 ml of triethylamine, and 1.4 g of sulfur trioxide/pyridine complex, stirred at room temperature for 2 hours, then added with 50 ml of water, and extracted with 50 ml of ethyl acetate, and the organic layer was successively washed with 30 ml of saturated aqueous ammonium chloride, and 30 ml of saturated brine. The organic layer was dried over anhydrous sodium sulfate, and then filtered, and the filtrate was concentrated under reduced pressure to obtain 511 mg of 2-(naphthalen-2-yl)acetaldehyde.
Quantity
515.8 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-(2-hydroxyethyl)naphthalene (50 mmol, 8.60 g) in dichloromethane (400 ml) at 0° C. was added Dess-Martin periodinate (50 mmol, 21.2 g) [J. Org. Chem. 48 4155 (1983)] in one portion. The solution was stirred at 0° C. for 10 mintes and at room temperature for 45 minutes. The reaction mixture was diluted with dichloromethane (400 ml) and sodium bicarbonate (1.0 L) containing sodium thiosulfate (55 g). The mixture was shaken for five minutes and the layers separated. The aqueous phase was extracted with dichloromethane (800 ml) and the combined organic solutions were washed with saturated sodium bicarbonate (800 ml), dried over sodium sulfate and concentrated in vacuo to provide naphthalen-2-ylacetaldehyde.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthaleneacetaldehyde
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2-Naphthaleneacetaldehyde
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2-Naphthaleneacetaldehyde
Reactant of Route 4
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2-Naphthaleneacetaldehyde
Reactant of Route 5
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2-Naphthaleneacetaldehyde
Reactant of Route 6
2-Naphthaleneacetaldehyde

Citations

For This Compound
17
Citations
N ZHAO, A YANG, J MSERHAN, X YAN - Chinese Journal of Biological … - zgswfz.com.cn
… The main component of the essential oil was 1,4-dihydro-.alpha.,.alpha.-dimethyl-1,4-dioxo-2-Naphthaleneacetaldehyde. In summary, the above results suggested that naturally …
Number of citations: 0 www.zgswfz.com.cn
AS Kende, TL Fields, JH Boothe… - Journal of the American …, 1961 - ACS Publications
Synthetic 8-chloro-l, 2, 3, 4-tetrahydro-5-methoxy-4-oxo-2-naphthaleneacetic acid (14) has been converted in seven steps to the syn isomer (20) of methyl 5-benzyloxy-8-ehloro-l, 2, 3, 4…
Number of citations: 20 pubs.acs.org
LA Paquette, RE Maleczka Jr - The Journal of Organic Chemistry, 1992 - ACS Publications
… (4aR ,8aiZ )-3,4,4a,5,6,8a-Hexahydro-5,5,8a-trimethyl-3oxo-2-naphthaleneacetaldehyde (6). To a magnetically stirred slurry of oil-free potassium hydride (358 mg, 8.94 mmol) in an…
Number of citations: 39 pubs.acs.org
K Nozaki, T Matsuo, F Shibahara, T Hiyama - Organometallics, 2003 - ACS Publications
… The ee of α-methyl-2-naphthaleneacetaldehyde and N-acetyl-2-methyl-3-oxo-d-alanine methyl ester was determined by 1 H NMR using Eu(hfc) 3 . As a reference, blank experiments …
Number of citations: 64 pubs.acs.org
A Singhal, A Gupta - Journal of environmental management, 2019 - Elsevier
… Naphthalene; Benzenemethanol; 1,2-Benzenedicarboxylic acid, Dioctyl ester; 3,4-diaminobenzonitrile and 2- Naphthaleneacetaldehyde, Decahydro are found to be the degraded …
Number of citations: 20 www.sciencedirect.com
PJ Hajduk, SB Shuker, DG Nettesheim… - Journal of medicinal …, 2002 - ACS Publications
… A solution of 1-bromo-2-naphthaleneacetaldehyde (2.07 g, 8.35 mmol) in methyl alcohol (15 mL) was treated with sodium borohydride (0.47 g, 12.5 mmol), stirred for 2 h, quenched by …
Number of citations: 82 pubs.acs.org
M Kumari, P Ghosh, IS Thakur - Ecotoxicology and environmental safety, 2016 - Elsevier
The present study aims to evaluate the feasibility of leachate treatment using a synergistic approach by microalgae and bacteria. Leachate from one of the landfill of Northern India …
Number of citations: 88 www.sciencedirect.com
GF Padilla-González, M Diazgranados… - Botanical Journal of …, 2018 - academic.oup.com
The subtribe Espeletiinae (Asteraceae) constitutes a recently diversified group endemic to the South American Andes. Due to its impressive morphological diversity and remarkable …
Number of citations: 13 academic.oup.com
PW Selwood - Journal of the American Chemical Society, 1956 - ACS Publications
… potassium Z-butoxide to produce the glycidic ester, mp 107-108.5 (found: C, 71.4; H, 6.4), which was hydrolyzed and decarboxylated to a-methyl-6methoxy-2-naphthaleneacetaldehyde; …
Number of citations: 4 pubs.acs.org
JH Meyer Jr - 1996 - search.proquest.com
… However, attempts to generate 2-naphthaleneacetaldehyde by oxidizing the corresponding alcohol with PCC or PDC led to a mixture of products which proved difficult to separate; …
Number of citations: 0 search.proquest.com

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